3-Methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant in organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused ring system containing nitrogen, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted isoindole derivatives.
Scientific Research Applications
3-Methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid: Lacks the methyl group at the 3-position, resulting in different chemical properties and reactivity.
3-Methyl-2H-isoindole-1-carboxylic acid: Lacks the tetrahydro ring system, affecting its stability and biological activity.
Uniqueness
3-Methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-7-4-2-3-5-8(7)9(11-6)10(12)13/h11H,2-5H2,1H3,(H,12,13) |
InChI Key |
HMJHGVNHRYNSDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=C(N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.